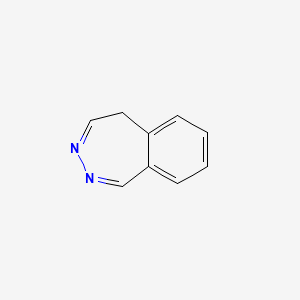

5H-2,3-Benzodiazepine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

264-22-2 |

|---|---|

Molecular Formula |

C9H8N2 |

Molecular Weight |

144.17 g/mol |

IUPAC Name |

5H-2,3-benzodiazepine |

InChI |

InChI=1S/C9H8N2/c1-2-4-9-7-11-10-6-5-8(9)3-1/h1-4,6-7H,5H2 |

InChI Key |

YVOHCRLDUPTKOH-UHFFFAOYSA-N |

Canonical SMILES |

C1C=NN=CC2=CC=CC=C21 |

Origin of Product |

United States |

Synthetic Methodologies for 5h 2,3 Benzodiazepine and Its Derivatives

Traditional and Established Synthetic Approaches to the 2,3-Benzodiazepine Nucleus

Established synthetic routes to the 2,3-benzodiazepine core have historically relied on fundamental organic reactions, including cyclization and condensation, which remain relevant in contemporary synthesis.

Cyclization Reactions for Core Scaffold Construction

The formation of the seven-membered diazepine (B8756704) ring is often achieved through the cyclization of a suitably functionalized acyclic precursor. A common strategy involves the use of a 1,5-dicarbonyl compound, which can undergo cyclocondensation with a hydrazine (B178648) derivative to form the heterocyclic ring. For instance, the Wacker oxidation of specific alkene precursors can be employed to generate the necessary diketone intermediate, which is then cyclized with hydrazine to furnish the 2,3-benzodiazepine skeleton. researchgate.net This approach provides a reliable method for constructing the core structure.

Another pathway involves the generation of a benzo[c]pyrylium salt from a β-keto aromatic compound and a carboxylic acid chloride via a Friedel–Crafts acylation reaction. rsc.org This pyrylium (B1242799) salt intermediate reacts smoothly with hydrazine to yield the 2,3-benzodiazepine framework. rsc.org These methods highlight the importance of intramolecular cyclization in forming the thermodynamically stable seven-membered ring.

Condensation Reactions with Hydrazine and its Derivatives

The reaction of hydrazine and its derivatives with various carbonyl-containing substrates is a cornerstone in the synthesis of 2,3-benzodiazepines. This approach leverages the nucleophilicity of hydrazine to form hydrazones, which can then undergo intramolecular cyclization.

A prevalent method involves the treatment of ortho-substituted benzophenones with hydrazine hydrate (B1144303), leading to the formation of 2,3-benzodiazepines in moderate yields. researchgate.netresearchgate.net Similarly, the reaction of β-keto esters with appropriate precursors followed by the addition of hydrazine hydrate can yield 2,3-benzodiazepin-4-ones. researchgate.net

More direct approaches have also been developed. For example, ethyl 4,5-(methylenedioxy)-2-(2-fluoro-4-nitrobenzoyl) phenyl acetate (B1210297) can be treated with hydrazine in refluxing ethanol (B145695) to produce a 2,3-benzodiazepine derivative. mdpi.com Acetic acid can promote a cascade reaction involving imine formation and subsequent cyclization when reacting similar phenyl acetate derivatives with hydrazine hydrate. mdpi.com

| Starting Material | Reagent | Product | Reference |

| ortho-Substituted benzophenones | Hydrazine hydrate | 2,3-Benzodiazepines | researchgate.netresearchgate.net |

| β-Keto esters | Hydrazine hydrate | 2,3-Benzodiazepin-4-ones | researchgate.net |

| Ethyl 4,5-(methylenedioxy)-2-(2-fluoro-4-nitrobenzoyl) phenyl acetate | Hydrazine | 7,8-(Methylenedioxy)-1-(2-fluoro-4-nitrophenyl)-3,5-dihydro-4H-2,3-benzodiazepin-4-one | mdpi.com |

Aryne Precursors in 2,3-Benzodiazepine Formation

The use of highly reactive aryne intermediates offers a powerful and convergent approach to the synthesis of 2,3-benzodiazepines. researchgate.net Arynes, typically generated in situ, can undergo reactions that rapidly build molecular complexity.

A common strategy involves the reaction of 2-(trimethylsilyl)aryl triflates with β-diketones in the presence of a fluoride (B91410) source like cesium fluoride (CsF). researchgate.netresearchgate.net This reaction forms ortho-substituted benzophenones, which are then treated with hydrazine hydrate to yield the 2,3-benzodiazepine ring system. researchgate.netresearchgate.net This two-step process can also be performed as a one-pot operation. researchgate.net For example, the anxiolytic drug Tofisopam can be synthesized via the C-C bond insertion of 3,4-dimethoxybenzyne with 2-ethyl-1-(3,4-dimethoxyphenyl)butane-1,3-dione, followed by reaction with hydrazine hydrate. researchgate.net This protocol is also applicable to the synthesis of other biologically active 2,3-benzodiazepines like Girisopam and Nerisopam. researchgate.net

Contemporary and Advanced Synthetic Strategies

Modern synthetic chemistry has introduced more sophisticated and efficient methods for the construction of the 2,3-benzodiazepine nucleus, often employing transition metal catalysis and one-pot procedures to improve yields and reduce step counts.

Transition Metal-Catalyzed Synthetic Routes (e.g., Rhodium, Palladium)

Transition metal catalysis has emerged as a powerful tool for forging the bonds necessary to construct the 2,3-benzodiazepine scaffold with high efficiency and selectivity.

Rhodium-catalyzed reactions have been utilized for C-H functionalization to form the diazepine ring. For instance, a Rhodium(III)-catalyzed C–H functionalization of an aromatic hydrazone with a diazoketoester has been reported to synthesize the 2,3-benzodiazepine skeleton. rsc.org Another approach involves the Rhodium(III)-catalyzed [4+3] annulation of pyrazolidinones and propargylic acetates, which provides access to dinitrogen-fused heterocyclic compounds, including 2,3-dihydro-benzo[c] researchgate.netrsc.orgdiazepine derivatives. researchgate.net

Palladium-catalyzed reactions offer versatile methods for C-N bond formation, crucial for the synthesis of benzodiazepines. benthamdirect.com Asymmetric catalysis using a palladium-chiral bidentate phosphine (B1218219) complex has been employed to construct chiral 2,3-benzodiazepine compounds. researchgate.netbenthamdirect.comresearchgate.net Palladium-catalyzed hydrogenation is another key transformation, used for instance in the reduction of a nitro group on a 2,3-benzodiazepine precursor to yield the corresponding amine. mdpi.com Furthermore, enantioselective synthesis of 2,3-benzodiazepine intermediates has been achieved via catalytic asymmetric hydrogenation using iridium-based catalysts. acs.orgdntb.gov.ua

| Metal Catalyst | Reaction Type | Starting Materials | Product | Reference |

| Rhodium(III) | C-H Functionalization | Aromatic hydrazone, Diazoketoester | 2,3-Benzodiazepine skeleton | rsc.org |

| Rhodium(III) | [4+3] Annulation | Pyrazolidinones, Propargylic acetates | 2,3-Dihydro-benzo[c] researchgate.netrsc.orgdiazepine derivatives | researchgate.net |

| Palladium | Asymmetric Catalysis | 1-(2-(2-nitrovinyl)aryl)allyl esters, Azodicarboxylates | Chiral 4-nitro-1-vinyl-1H-2,3-benzodiazepine-2,3-dicarboxylates | researchgate.net |

| Palladium | Hydrogenation | Nitro-substituted 2,3-benzodiazepine | Amino-substituted 2,3-benzodiazepine | mdpi.com |

| Iridium | Asymmetric Hydrogenation | Prochiral benzodiazepine (B76468) substrate | Enantiomerically enriched 2,3-benzodiazepine intermediate | acs.org |

One-Pot and Cascade Reactions in 2,3-Benzodiazepine Synthesis

A one-pot, two-step methodology involves a phosphate-assisted acylation of 1-arylpropan-2-ones with a carboxylic acid, followed by a hydrazine cyclization. rsc.orgrsc.org This method provides direct access to 2,3-benzodiazepines with various substituents, including those with 7,8-dimethoxy and 1-p-aminophenyl groups, which are considered important for bioactivity. rsc.orgrsc.org The presence of 3,4-dimethoxy or 3-methoxy substitution on the benzene (B151609) ring of the 1-arylpropan-2-one is crucial for achieving high regioselectivity in the initial acylation step. rsc.orgrsc.org

The synthesis from aryne precursors can also be accomplished in a one-pot fashion. researchgate.net The reaction of 2-(trimethylsilyl)aryl triflates with β-diketones and subsequent treatment with hydrazine hydrate can be performed in a single vessel to produce 2,3-benzodiazepines. researchgate.net

More complex cascade reactions have been developed to afford fused benzodiazepine systems. An operationally simple, one-pot, two-step cascade method has been reported for the synthesis of quinazolino rsc.orgresearchgate.netrsc.org-triazolo rsc.orgbenthamdirect.combenzodiazepines. nih.govacs.org This atom-economical transformation engages five reactive centers and proceeds via a sequential quinazolinone-forming condensation and an intramolecular azide-alkyne 1,3-dipolar cycloaddition. nih.govacs.org Additionally, a one-pot reaction between 1-(2-(2-nitrovinyl)aryl)allyl esters and azodicarboxylates, catalyzed sequentially by an N-heterocyclic carbene and a chiral palladium complex, produces multifunctionalized 2,3-benzodiazepines. researchgate.net

Phosphate-Assisted Acylation–Hydrazine Cyclization Protocols

A notable and facile methodology for synthesizing 2,3-benzodiazepines involves a one-pot, two-step process centered on phosphate-assisted acylation followed by hydrazine cyclization. rsc.org This reaction begins with the acylation of 1-arylpropan-2-ones with a carboxylic acid, facilitated by a phosphate (B84403) medium, which is then followed by cyclization with hydrazine to form the benzodiazepine ring. rsc.org This protocol is advantageous as it tolerates unprotected amino groups and provides direct access to 2,3-benzodiazepines featuring aromatic groups considered significant for bioactivity, such as 7,8-dimethoxy and 1-p-aminophenyl substituents. rsc.org

The regioselectivity of the initial acylation step is highly dependent on the substitution pattern of the 1-arylpropan-2-one reactant. The presence of 3,4-dimethoxy or 3-methoxy groups on the benzene ring has been shown to be important for achieving high regioselectivity in the acylation reaction. rsc.orgresearchgate.net

Table 1: Key Features of Phosphate-Assisted Synthesis of 2,3-Benzodiazepines

| Feature | Description | Source(s) |

|---|---|---|

| Reaction Type | One-pot, two-step acylation-cyclization | rsc.org |

| Reactants | 1-arylpropan-2-ones, carboxylic acid, hydrazine | rsc.org |

| Key Condition | Phosphate-assisted acylation | rsc.org |

| Advantage | Tolerates unprotected amino groups | rsc.org |

| Regioselectivity Driver | 3-Methoxy or 3,4-dimethoxy substitution on the aryl ring | rsc.orgresearchgate.net |

Asymmetric Synthesis of Chiral 5H-2,3-Benzodiazepine Analogues

The development of methods for the asymmetric synthesis of 2,3-benzodiazepines is crucial for accessing enantiomerically enriched compounds. One premier example involves a one-pot sequential catalysis strategy. researchgate.net This reaction between 1-(2-(2-nitrovinyl)aryl)allyl esters and azodicarboxylates is catalyzed sequentially by a thiazolium-derived carbene and a palladium-chiral bidentate phosphine complex. researchgate.net This process operates efficiently at ambient temperatures to produce 4-nitro-1-vinyl-1H-2,3-benzodiazepine-2,3-dicarboxylates in good to excellent yields, achieving an enantiomeric ratio of up to 95:5. researchgate.net The use of (R)-BINAP as a chiral ligand has also been noted in achieving asymmetric cascade catalysis for related heterocyclic systems. researchgate.net

Functionalization and Derivatization of the this compound Scaffold

Once the core 2,3-benzodiazepine structure is formed, further functionalization and derivatization allow for the exploration of chemical space and the generation of novel analogues.

Regioselective Substitution Patterns

The substitution pattern on the 2,3-benzodiazepine scaffold plays a critical role in defining the molecule's properties. As mentioned, high regioselectivity in certain syntheses is directed by methoxy (B1213986) groups on the aryl precursor. rsc.orgresearchgate.net This control allows for the directed synthesis of specific isomers.

Recent research has led to the synthesis of various substituted derivatives. For instance, a method for producing 4-aryl-2,3-benzodiazepin-1-ones, which are regioisomers of the more extensively studied 1-aryl-2,3-benzodiazepine-4-ones, has been developed. nih.gov Specific examples of synthesized and characterized compounds include 4-(4-methoxyphenyl)-2,3,4,5-tetrahydro-2,3-benzodiazepin-1-one and 4-(2,5-dimethoxyphenyl)-2,3,4,5-tetrahydro-1H-2,3-benzodiazepin-1-one. nih.gov Further derivatization can be achieved through reactions such as the Pd-catalyzed hydrogenation of the C=N bond, which converts 2,3-benzodiazepin-1-ones into their 2,3,4,5-tetrahydro counterparts with yields reaching 80–90%. nih.gov

Table 2: Examples of Synthesized 4-Aryl-2,3,4,5-tetrahydro-1H-2,3-benzodiazepin-1-one Derivatives

| Compound Name | Aryl Substituent | Yield | Source(s) |

|---|---|---|---|

| 4-(4'-Methoxyphenyl)-2,3,4,5-tetrahydro-1H-2,3-benzodiazepin-1-one | 4-Methoxyphenyl | 80% | nih.gov |

Generation of Novel Structural Analogues and Fused Ring Systems

The 2,3-benzodiazepine scaffold serves as a platform for creating more complex molecular architectures, including novel analogues and fused ring systems. The development of multi-step, one-pot procedures is a powerful strategy for assembling complex structures efficiently. nih.gov

An example of this is the synthesis of a novel heterocyclic system, 9H-benzo[f]pyrimido[1,2-d] rsc.orgresearchgate.netnih.govtriazolo[1,5-a] rsc.orgnih.govdiazepinone, and its condensed analogues. nih.govresearchgate.net This was achieved through a three-step reaction sequence. nih.govresearchgate.net A key step in forming the final fused system from a precursor was a retro Diels-Alder (RDA) reaction conducted under microwave irradiation at high temperature. nih.gov This atom-economical cascade process can engage five reactive centers (amide, amine, carbonyl, azide, and alkyne) to build complex quinazolinotriazolobenzodiazepine derivatives. nih.govresearchgate.net The stereochemistry and relative configurations of these complex fused systems were confirmed using 1D and 2D NMR spectroscopy and X-ray crystallography. nih.govresearchgate.net

Molecular Pharmacology and Receptor Interaction Mechanisms of 5h 2,3 Benzodiazepine

Noncompetitive Antagonism of AMPA Receptors by 2,3-Benzodiazepines

Compounds based on the 5H-2,3-benzodiazepine structure, such as the prototypical molecule GYKI 52466, function as potent and selective noncompetitive antagonists of AMPA receptors. nih.govtaylorandfrancis.com Unlike competitive antagonists that bind directly to the glutamate (B1630785) recognition site, 2,3-benzodiazepines bind to a distinct, allosteric site on the AMPA receptor complex. taylorandfrancis.comresearchgate.net This noncompetitive mechanism means their inhibitory action is not surmounted by high concentrations of glutamate, which can be advantageous in pathological conditions like epilepsy or ischemia where excessive glutamate release is a key factor. nih.gov The blockade of AMPA receptor-mediated currents by these compounds is characteristically voltage-independent and does not show use-dependence, further supporting an allosteric mechanism of action rather than an open-channel block. nih.govucdavis.edu These agents are also described as negative allosteric modulators (NAMs). researchgate.net

AMPA receptors are tetrameric complexes assembled from four different subunits: GluA1, GluA2, GluA3, and GluA4. nih.gov The subunit composition determines the receptor's functional and pharmacological properties. Research has shown that 2,3-benzodiazepine derivatives can exhibit differential activity across various AMPA receptor subunit combinations.

Studies using whole-cell patch-clamp electrophysiology on recombinant AMPA receptors have demonstrated that novel 2,3-benzodiazepine compounds can inhibit both homomeric (e.g., GluA1, GluA2) and heteromeric (e.g., GluA1/2, GluA2/3) receptor assemblies. nih.govresearchgate.net Certain derivatives show a more pronounced inhibitory effect on the GluA2 subunit compared to others, suggesting that GluA2 may be a pivotal target for the mechanism of action of these drugs. nih.gov For example, the compound Talampanel is effective at inhibiting GluA1 and GluA2 subunits but is virtually ineffective on GluA3 and GluA4. nih.gov This subunit selectivity suggests that the allosteric binding site may differ structurally between receptor subtypes. nih.gov

The table below summarizes the inhibitory effects of newly synthesized 2,3-benzodiazepine derivatives on various AMPA receptor subunit currents, demonstrating their broad but varied activity.

| Compound | Target AMPAR Subunit | Observed Effect |

| 2,3-BDZ-1 | GluA1, GluA1/2, GluA2, GluA2/3 | 11–12-fold reduction in AMPAR subunit currents. nih.gov |

| 2,3-BDZ-2 | GluA1, GluA1/2, GluA2, GluA2/3 | Approximately 10-fold suppression of AMPAR subunit responses. nih.gov |

| Talampanel | GluA1, GluA2 | Inhibitory activity. nih.gov |

| Talampanel | GluA3, GluA4 | Virtually ineffective. nih.gov |

2,3-benzodiazepines exert their inhibitory effect by binding to an allosteric site on the AMPA receptor, distinct from the agonist-binding domain where glutamate binds. researchgate.net This site has been dubbed the "GYKI site" after the prototype compound, GYKI 52466. researchgate.net Structural and functional studies suggest this binding site is located at the interface between the ligand-binding domain (LBD) and the transmembrane domain (TMD), a region critical for coupling agonist binding to ion channel gating. nih.gov

By binding to this site, these negative allosteric modulators are thought to inhibit channel gating. ucdavis.edu The binding of a 2,3-benzodiazepine stabilizes a conformational state of the receptor where the LBD is decoupled from the ion channel gate, preventing it from opening even when glutamate is bound. nih.gov This mechanism effectively inhibits the influx of cations like Na+ and Ca2+ that would normally occur upon receptor activation. ucdavis.edu

The kinetics of AMPA receptor gating, including desensitization (the closure of the channel in the continued presence of agonist) and deactivation (the closure of the channel upon removal of the agonist), are critical for shaping synaptic transmission. 2,3-benzodiazepines can modulate these properties, although the effects can vary between specific derivatives.

Some novel 2,3-benzodiazepine compounds have been shown to significantly alter gating kinetics. researchgate.net For instance, certain derivatives can nearly double or triple the rate of deactivation of AMPAR subunits. researchgate.net In contrast, the same study showed that these specific compounds decreased the rate of desensitization. researchgate.net However, other research on the prototype compound GYKI 52466 found that it did not alter the rate of AMPA-evoked current desensitization, suggesting that its primary inhibitory mechanism is distinct from modulating this specific kinetic process. ucdavis.edu These differing findings highlight the chemical structure-dependent variability in the pharmacological effects of 2,3-benzodiazepines on AMPA receptor kinetics.

Exploration of Other Preclinical Molecular Targets

Preclinical research on 2,3-benzodiazepines has overwhelmingly focused on their interaction with ionotropic glutamate receptors due to their high potency and selectivity. Studies consistently show that compounds like GYKI 52466 are highly selective for AMPA receptors, with significantly weaker activity at kainate receptors and inactivity at N-methyl-D-aspartate (NMDA) receptors. nih.govtocris.com

The exploration of preclinical molecular targets beyond glutamate receptors has been limited, primarily because the defining characteristic of this compound class is its specificity. In whole-cell voltage-clamp recordings, GYKI 52466 was found to be inactive against NMDA and GABA-A receptor-mediated responses. nih.gov There is no significant evidence in the reviewed literature to suggest that 2,3-benzodiazepines act as modulators of other major ion channel families, such as voltage-gated sodium, potassium, or calcium channels, at concentrations where they potently block AMPA receptors. nih.govfrontiersin.org This high degree of selectivity for AMPA receptors is a key feature of the pharmacological profile of 2,3-benzodiazepines.

Enzyme Inhibition Profiles

Research into the molecular interactions of this compound derivatives has identified specific enzyme inhibition profiles. One notable derivative, 1-(4-amino-phenyl)-4-methyl-7,8-dimethoxy-5H-2,3-benzodiazepine, also known as GYKI 52322, has been shown to inhibit brain cAMP-phosphodiesterase. nih.gov Phosphodiesterases (PDEs) are a class of enzymes that break down cyclic adenosine (B11128) monophosphate (cAMP), a crucial second messenger in many biological processes. cvpharmacology.comhealthwire.pk By inhibiting cAMP-phosphodiesterase, GYKI 52322 can increase intracellular levels of cAMP, which in turn modulates various signaling pathways. nih.govcvpharmacology.com

Biochemical analyses have determined the inhibitory concentration (IC50) for this interaction. The IC50 value, which represents the concentration of an inhibitor required to reduce the activity of an enzyme by half, was found to be 2.4 x 10-5 mol/l for the inhibition of brain cAMP-phosphodiesterase by GYKI 52322. nih.gov This finding is significant as other benzodiazepines, such as diazepam, have also been shown to inhibit cyclic AMP-specific phosphodiesterases, particularly subtypes PDE4A and PDE4B. nih.gov The inhibition of these enzymes can influence intracellular signaling cascades that are involved in a variety of cellular functions. oup.com

| Compound | Enzyme | Inhibitory Concentration (IC50) | Reference |

|---|---|---|---|

| 1-(4-amino-phenyl)-4-methyl-7,8-dimethoxy-5H-2,3-benzodiazepine (GYKI 52322) | Brain cAMP-phosphodiesterase | 2.4 x 10-5 mol/l | nih.gov |

Potential Interactions with Opioid Signal Transduction Pathways (Molecular Level)

The potential for molecular interactions between benzodiazepines and opioid signal transduction pathways is an area of significant research, primarily due to the common co-use of these drug classes. fda.gov Opioid receptors (mu, delta, and kappa) are G-protein coupled receptors (GPCRs) that, upon activation, initiate a cascade of intracellular events. nih.govnih.gov A primary mechanism is the inhibition of adenylyl cyclase, which reduces the production of cAMP. researchgate.net This is contrary to the effect of some this compound derivatives that inhibit cAMP-phosphodiesterase, thereby increasing cAMP levels. nih.gov

At a molecular level, several points of potential interaction exist:

Direct Receptor Binding: While benzodiazepines classically target GABAA receptors, some studies have shown they can directly interact with opioid receptors. researchgate.net For instance, certain 1,4-benzodiazepines like diazepam and midazolam have been found to displace radioligands from kappa and delta opioid receptors and can act as kappa-opioid agonists. nih.govresearchgate.net Although this has not been specifically documented for the this compound subclass, it suggests a potential for direct receptor interaction.

Signal Transduction Crosstalk: Both benzodiazepine (B76468) and opioid receptors are co-located in various regions of the central nervous system, and their signaling pathways may converge. researchgate.net Opioid receptor activation leads to the dissociation of the G-protein into Gα and Gβγ subunits. nih.gov These subunits then modulate downstream effectors, such as ion channels (activating potassium channels and inhibiting calcium channels) and other kinase pathways like the mitogen-activated protein kinase (MAPK) cascade. nih.govnih.gov A compound like a this compound could potentially modulate these same downstream pathways, leading to synergistic or antagonistic effects at the cellular level.

Allosteric Modulation: Some research posits that benzodiazepines might allosterically modulate opioid receptors. herts.ac.uk This interaction could occur if the binding of an opioid agonist to its receptor induces a conformational change that opens a new binding site for a benzodiazepine, which could then further influence the receptor's signaling activity. herts.ac.uk

| Potential Interaction Mechanism | Molecular Target/Pathway | Description | Reference |

|---|---|---|---|

| Direct Receptor Binding | Kappa (κ) and Delta (δ) Opioid Receptors | Some benzodiazepines (non-2,3-derivatives) have been shown to directly bind to and act as agonists at these opioid receptor subtypes. | nih.govresearchgate.net |

| Signal Transduction Crosstalk | G-protein subunits (Gα, Gβγ), ion channels, MAPK pathway | Opioid receptor activation modulates numerous intracellular signaling cascades that could also be influenced by benzodiazepine-related pathways. | nih.govnih.gov |

| Allosteric Modulation | Mu (μ) Opioid Receptor | Hypothesized that opioid binding could alter the receptor shape, creating a novel binding site for a benzodiazepine, thereby modulating receptor function. | herts.ac.uk |

Structure Activity Relationship Sar Studies of 5h 2,3 Benzodiazepine Derivatives

Identification of Key Pharmacophoric Elements in the 5H-2,3-Benzodiazepine Scaffold

The fundamental structure for the activity of this compound derivatives is the fused benzene (B151609) and diazepine (B8756704) ring system. rjptonline.org A three-dimensional pharmacophore model for these noncompetitive AMPA receptor antagonists has been developed, highlighting several key structural features essential for high-affinity binding. nih.gov This model generally consists of two hydrophobic regions, a hydrogen bond acceptor, and an aromatic region. nih.gov

The prototypical compound for many SAR studies in this class is GYKI 52466, 1-(4-aminophenyl)-4-methyl-7,8-methylenedioxy-5H-2,3-benzodiazepine. researchgate.net Analysis of this and related molecules reveals the following crucial pharmacophoric elements:

The 2,3-Benzodiazepine Core: This non-planar scaffold is a vital component, providing the necessary three-dimensional arrangement for interaction with the receptor. nih.gov

Aromatic/Heteroaromatic Ring at Position 1: An aromatic ring, typically a phenyl group, at this position is a common feature among active compounds. This ring is believed to engage in π-π stacking interactions with aromatic amino acid residues within the receptor's binding pocket. mespharmacy.org

Substituents at Positions 7 and 8: The presence of specific substituents on the benzene ring of the benzodiazepine (B76468) core, such as methylenedioxy or dimethoxy groups at the 7 and 8 positions, is critical for defining a specific binding interaction ("M" site) on the AMPA receptor. nih.govrjptonline.org

The C-4 Position: The nature of the substituent at the C-4 position of the diazepine ring plays a pivotal role in determining the binding mode and selectivity. A methyl group at this position is a key feature for one class of these antagonists. nih.gov

These elements collectively form the structural basis for the interaction of this compound derivatives with a distinct allosteric site on the AMPA receptor, leading to its modulation. bohrium.com

Impact of Substituent Variation on Receptor Affinity and Functional Activity

Systematic modifications of the this compound scaffold have demonstrated that even minor changes in substituents can significantly alter receptor affinity and functional activity.

Substitutions on the 1-phenyl ring have been explored, with an amino group in the para position being a feature of the lead compound GYKI 52466. rjptonline.orgresearchgate.net Variations at the 7 and 8 positions of the benzodiazepine core have shown that methylene- or ethylenedioxy groups are important for blocking AMPA receptors. rjptonline.org

The substituent at the C-4 position is a major determinant of activity. For instance, compounds bearing a 4-methyl group, such as GYKI 52466, are known to bind to a specific site on the AMPA receptor. researchgate.net In contrast, replacing the C-4 methyl group with a carbonyl group leads to 2,3-benzodiazepin-4-ones, which interact with a different site on the receptor. researchgate.net

The following table summarizes the impact of key substituent variations on the activity of this compound derivatives as AMPA receptor antagonists:

| Compound | C-4 Substituent | 7,8-Substituents | Receptor Binding Site | Relative Activity |

| GYKI 52466 | Methyl | Methylenedioxy | "M" site | High |

| Analogues | Carbonyl | Methylenedioxy | "O" site | Varies |

| Analogues | Varies | Ethylenedioxy | "E" site | Varies |

This table is generated based on data from multiple sources to illustrate the impact of substituent variations. researchgate.net

Recent studies have also investigated the effects of novel 2,3-benzodiazepine derivatives on different AMPA receptor subunits, finding that certain compounds exhibit inhibitory activity against all tested homomeric and heteromeric subunits, with a more pronounced effect on the GluA2 subunit. nih.govnih.gov

Stereochemical Aspects Influencing Molecular Recognition and Biological Outcomes

The three-dimensional structure of this compound derivatives is a critical factor in their interaction with the AMPA receptor, and stereochemistry plays a significant role in their biological activity. nih.gov The non-planar nature of the benzodiazepine ring system gives rise to the potential for stereoisomers, particularly when a chiral center is present.

A key example of the importance of stereochemistry is observed in derivatives with a substituent at the C-4 position. For compounds containing a C-4 methyl group, the stereochemical configuration at this center is crucial for molecular recognition. nih.gov Research has shown that the AMPA receptor binding site preferentially recognizes and accommodates compounds where the C-4 methyl group is in the (R)-configuration. nih.gov

Furthermore, studies on 3N-substituted 2,3-benzodiazepines have demonstrated clear stereoselectivity in their antagonist activity at AMPA receptors. The biological activity, including AMPA receptor antagonism and neuroprotective effects, predominantly resides in the (-)-isomers of these compounds. nih.gov For example, the (-)-isomer of certain 3N-substituted derivatives was effective in antagonizing AMPA-induced excitation, while the (+)-isomer was not. nih.gov This stereoselectivity underscores the highly specific nature of the interaction between these ligands and their binding site on the AMPA receptor.

Structure-Based Design Principles for Enhanced Target Selectivity

The design of this compound derivatives with enhanced selectivity for the AMPA receptor is guided by an understanding of their binding modes and the structural features of the receptor itself. nih.gov A significant principle in the structure-based design of these compounds is the existence of multiple, distinct noncompetitive binding sites on the AMPA receptor. researchgate.net

Kinetic studies have revealed at least three different allosteric sites for 2,3-benzodiazepines on the AMPA receptor, designated as the "M," "O," and "E" sites. researchgate.net The specific site to which a derivative binds is determined by its substitution pattern:

The "M" site: Binds compounds that possess a 4-methyl group on the 2,3-benzodiazepine ring. researchgate.net

The "O" site: Interacts with derivatives that have a 4-carbonyl group. researchgate.net

The "E" site: Accommodates compounds with a 7,8-ethylenedioxy ring instead of the 7,8-methylenedioxy ring found in compounds that bind to the "O" site. researchgate.net

This knowledge allows for the rational design of molecules that can selectively target one of these sites, potentially leading to different pharmacological profiles. By modifying the substituents at the C-4, C-7, and C-8 positions, it is possible to direct the ligand to a specific binding pocket, thereby enhancing target selectivity. researchgate.net

For example, the design of compounds with high affinity for the "M" site would focus on incorporating a C-4 methyl group with the correct stereochemistry, along with optimal substituents on the aromatic rings. Conversely, to target the "O" site, a C-4 carbonyl group would be a key structural feature.

This mechanism-based approach, which leverages the understanding of different binding sites, provides a powerful strategy for the development of novel 2,3-benzodiazepine derivatives with improved selectivity and potency as AMPA receptor modulators. nih.gov

Computational Chemistry and Theoretical Investigations of 5h 2,3 Benzodiazepine

Molecular Docking Simulations for Ligand-Receptor Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing critical information about the binding mode and affinity. For 2,3-benzodiazepine derivatives, docking studies are essential for elucidating their interactions with target receptors, primarily AMPA receptors, and understanding the structural basis for their antagonist activity. researchgate.netmdpi.com

Docking simulations position the 2,3-benzodiazepine molecule within the binding pocket of the receptor, which for AMPA receptors is located at the interface between the S1 and S2 domains of the ligand-binding domain. The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site and then using a scoring function to estimate the binding affinity for each pose. The resulting binding energy, typically expressed in kcal/mol, indicates the stability of the ligand-receptor complex; lower energy values suggest stronger binding. nih.govnih.gov

These simulations reveal the specific molecular interactions that stabilize the complex. Key interactions for benzodiazepine (B76468) derivatives often include:

Hydrogen Bonds: Formed between hydrogen bond donors/acceptors on the ligand and specific amino acid residues in the receptor's binding pocket.

Hydrophobic Interactions: Occur between nonpolar regions of the ligand (such as the fused benzene (B151609) ring and other aryl substituents) and hydrophobic residues (e.g., valine, leucine, phenylalanine) in the receptor. nih.gov

Pi-Pi Stacking: Aromatic rings on the ligand can interact favorably with the aromatic side chains of residues like tyrosine, phenylalanine, and histidine.

Studies on various benzodiazepine classes binding to receptors like the GABA-A receptor have identified key interacting residues. For instance, at the classic benzodiazepine binding site located at the interface between the α and γ subunits of the GABA-A receptor, residues from several distinct loops (A-F) contribute to the binding pocket. nih.gov While 2,3-benzodiazepines target AMPA receptors, the principles of interaction analysis remain the same. Docking studies have shown that the phenyl ring of 2,3-benzodiazepines is critical for binding to the AMPA receptor. researchgate.net By identifying these crucial interactions, molecular docking guides the structural modification of 2,3-benzodiazepine analogues to enhance their binding affinity and selectivity. researchgate.netmdpi.com

| Interaction Type | Potential Interacting Residues (General) | Role in Binding |

| Hydrogen Bonding | Serine, Threonine, Tyrosine, Glutamine | Directional interactions that provide specificity and stability. |

| Hydrophobic Interactions | Leucine, Isoleucine, Valine, Alanine | Stabilize the ligand in the nonpolar pockets of the receptor. |

| Pi-Pi Stacking | Phenylalanine, Tyrosine, Histidine | Favorable stacking of aromatic rings, contributing to binding affinity. |

| Van der Waals Forces | Various | Non-specific attractive forces that contribute to overall complex stability. |

This table presents generalized interaction types and potential amino acid residues based on typical protein-ligand binding. Specific residues vary depending on the target receptor (e.g., AMPA vs. GABA-A).

Conformational Analysis of 5H-2,3-Benzodiazepine and its Analogues

The biological activity of a molecule is intrinsically linked to its three-dimensional shape. nih.gov The this compound core contains a seven-membered diazepine (B8756704) ring fused to a benzene ring. This seven-membered ring is not planar and can adopt several low-energy conformations. nih.govmdpi.com Conformational analysis is the study of these different spatial arrangements and their relative energies.

The flexibility of the diazepine ring allows it to adopt conformations often described as boat-like or twist-boat forms. These different conformations can significantly impact how the molecule fits into a receptor's binding site. The specific conformation adopted upon binding may not be the lowest energy conformation in solution. Therefore, understanding the entire conformational landscape and the energy barriers between different conformers is crucial for predicting biological activity.

Computational methods are extensively used to explore these conformational preferences. Techniques such as molecular mechanics and quantum chemical calculations (e.g., Density Functional Theory, DFT) are employed to:

Identify Stable Conformers: Systematically searching the conformational space to find all low-energy structures.

Calculate Relative Energies: Determining the energy difference between conformers to predict their relative populations at equilibrium.

Determine Energy Barriers to Interconversion: Calculating the energy required to "flip" from one conformation to another.

For many benzodiazepines, the interconversion between conformational enantiomers (non-superimposable mirror-image shapes) is rapid at room temperature. acs.org However, the receptor binding site is chiral, and it may selectively bind to one conformation over the other. Computational analysis helps to understand which structural features (e.g., bulky substituents) might restrict this flexibility or favor a specific, biologically active conformation. acs.orgcdnsciencepub.com This knowledge is vital for designing more rigid analogues that are "pre-organized" in the active conformation, potentially leading to increased potency and selectivity. nih.gov

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations provide a detailed description of the electronic structure of a molecule, offering insights that are not accessible through classical molecular mechanics methods. These calculations are used to predict a variety of properties of this compound and its derivatives, including molecular geometry, charge distribution, and chemical reactivity. mdpi.org

Methods like Density Functional Theory (DFT), particularly with functionals like B3LYP, are commonly used to perform these calculations. mdpi.org Key electronic properties that are investigated include:

Charge Distribution: Calculating the partial atomic charges on each atom in the molecule. This helps to identify electron-rich (nucleophilic) and electron-poor (electrophilic) sites. The resulting molecular electrostatic potential (MEP) map visually represents these regions, predicting where the molecule is likely to engage in electrostatic interactions or hydrogen bonding with a receptor.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

Reactivity Indices: Based on the electronic structure, various indices can be calculated to predict reactivity. For example, quantum chemical calculations have been used to estimate the regioselectivity of electrophilic aromatic substitution on the benzodiazepine ring system by analyzing the charge densities and energies of reaction intermediates. mdpi.org Studies on related benzodiazepinones showed that calculated charge distributions successfully predicted that the C-9 position was the most susceptible to electrophilic attack, which correlated with experimental observations. mdpi.org

These theoretical predictions are invaluable for understanding the intrinsic properties of the this compound scaffold and for predicting how different substituents will modulate its electronic structure and, consequently, its biological activity and metabolic stability.

| Quantum Chemical Parameter | Information Provided | Application in Drug Design |

| Atomic Charges / MEP | Distribution of electrons, electrostatic potential. | Predicts sites for hydrogen bonding and electrostatic interactions with the receptor. |

| HOMO Energy & Distribution | Electron-donating ability. | Identifies regions susceptible to oxidation and interaction with electrophilic sites. |

| LUMO Energy & Distribution | Electron-accepting ability. | Identifies regions susceptible to reduction and interaction with nucleophilic sites. |

| HOMO-LUMO Gap | Chemical stability and reactivity. | Correlates with molecular stability and can influence biological activity. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for 2,3-Benzodiazepine Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. herts.ac.uk For 2,3-benzodiazepine derivatives, QSAR studies are used to predict the activity of novel analogues and to identify the key structural features that determine their potency as, for example, AMPA receptor antagonists.

The development of a QSAR model typically involves the following steps:

Data Set Collection: A series of 2,3-benzodiazepine analogues with experimentally measured biological activities (e.g., IC₅₀ values) is compiled. This set is usually divided into a "training set" to build the model and a "test set" to validate its predictive power. herts.ac.uk

Descriptor Calculation: For each molecule, a large number of numerical values, known as molecular descriptors, are calculated. These descriptors quantify various aspects of the molecule's structure and properties, including:

Constitutional (2D): Molecular weight, number of atoms, number of rings.

Topological (2D): Describing atomic connectivity and branching.

Geometrical (3D): Molecular surface area, volume, shape indices.

Physicochemical (3D): LogP (hydrophobicity), molar refractivity, dipole moment.

Electronic (3D): Partial atomic charges, HOMO/LUMO energies.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) regression, are used to build a mathematical equation that correlates a subset of the most relevant descriptors with the biological activity.

Model Validation: The model's robustness and predictive ability are rigorously tested. Internal validation (e.g., leave-one-out cross-validation, Q²) is performed on the training set, while external validation is performed by using the model to predict the activity of the test set compounds. A good QSAR model should have high correlation coefficient (r²) and cross-validation coefficient (Q²) values, typically above 0.6. herts.ac.uk

For benzodiazepines, QSAR models have successfully identified the importance of specific hydrophobic and polar functions for biological activity. researchgate.net The resulting QSAR equation provides a quantitative framework for understanding which properties are most important for activity, thereby guiding the design of new 2,3-benzodiazepine derivatives with improved therapeutic potential. herts.ac.ukresearchgate.net

Development of Advanced 5h 2,3 Benzodiazepine Scaffolds for Chemical Biology

Design and Synthesis of Ligand-Target Conjugates

To understand the molecular basis of how 5H-2,3-benzodiazepine derivatives exert their biological effects, it is essential to identify their binding partners and visualize their interactions within a biological system. Ligand-target conjugates, such as fluorescent probes and photoaffinity labels, are powerful tools designed for these purposes.

While specific fluorescent probes based on the this compound scaffold are not yet extensively reported in the literature, the principles for their design can be inferred from work on other benzodiazepine (B76468) isomers and general chemical biology practices. researchgate.netnih.gov Fluorescent probes are created by covalently attaching a fluorophore (a fluorescent molecule) to a ligand of interest. These probes can be used to visualize the localization of the target receptor in cells and tissues through fluorescence microscopy.

The design of such a probe involves selecting an appropriate fluorophore and a suitable attachment point on the this compound scaffold that does not disrupt its binding affinity for its biological target. researchgate.net Commonly used fluorophores in chemical biology include fluorescein, rhodamine, and nitrobenz-2-oxa-1,3-diazole (NBD). researchgate.netnih.gov For instance, a conjugate of a 1,4-benzodiazepine ligand and the NBD moiety was successfully synthesized and shown to bind reversibly to benzodiazepine receptors, demonstrating the viability of this approach. researchgate.net

Future development for this compound probes could involve:

Synthesis: Attaching a fluorophore via a linker to a position on the benzodiazepine ring that is not critical for receptor binding.

Characterization: Confirming that the resulting fluorescent conjugate retains high affinity for its target, for example, the AMPA receptor.

Application: Using the probe in fluorescence imaging studies to map the distribution of its target receptors in neuronal tissues.

| Fluorophore | Typical Excitation (nm) | Typical Emission (nm) | Key Features |

|---|---|---|---|

| Fluorescein | ~494 | ~518 | High quantum yield, but pH sensitive and prone to photobleaching. nih.gov |

| Rhodamine | ~550 | ~573 | More photostable than fluorescein and less pH sensitive. nih.gov |

| NBD (7-nitrobenz-2-oxa-1,3-diazol-4-yl) | ~486 | ~542 | Environmentally sensitive fluorescence, small size. researchgate.netucsd.edu |

| Coumarin Derivatives | Varies (e.g., 375) | Varies (e.g., 434) | Large Stokes shift, suitable for creating biomolecular labels. ucsd.edu |

Photoaffinity labeling (PAL) is a powerful technique used to identify the specific biological targets of a ligand. nih.gov This method involves a ligand that has been modified to include a photoreactive group. Upon binding to its target, the probe is exposed to UV light, which activates the photoreactive group, causing it to form a permanent, covalent bond with the target protein. bohrium.com The labeled protein can then be isolated and identified using techniques like mass spectrometry.

While this has not been specifically applied to 5H-2,3-benzodiazepines, related scaffolds have been successfully used for PAL. For example, benzophenone derivatives of 1,5-benzodiazepines were developed as photoaffinity probes to label the cholecystokinin receptor, successfully identifying a specific binding site within the receptor's transmembrane domain. nih.gov

The development of a photoaffinity label based on a this compound would require:

Incorporation of a Photoreactive Group: Common groups include benzophenones, aryl azides, and diazirines. The benzophenone group is often favored due to its chemical stability and ability to be activated by UV-A light, which is less damaging to biological samples.

Affinity and Specificity: The modified ligand must retain its high affinity and selectivity for its intended target.

Reporter Tag: An identification tag, such as biotin or a clickable alkyne group, is often included in the probe's structure to facilitate the isolation and enrichment of the covalently labeled target protein. nih.gov

This strategy could be instrumental in confirming the known targets of 5H-2,3-benzodiazepines and potentially discovering novel, previously unknown off-target interactions.

| Photoreactive Group | Activation Wavelength | Reactive Intermediate | Advantages |

|---|---|---|---|

| Benzophenone | ~350-360 nm | Triplet Ketyl Radical | Chemically stable, less reactive with water. nih.gov |

| Aryl Azide | ~254-300 nm | Nitrene | Highly reactive, can insert into various bonds. |

| Diazirine | ~350-380 nm | Carbene | Small size, forms a highly reactive carbene upon photolysis. |

Scaffold Diversification through Ring Expansion and Contraction Methodologies

The structural framework, or scaffold, of a molecule plays a critical role in determining its biological activity. nih.gov Modifying the core scaffold through chemical synthesis can lead to new compounds with altered potency, selectivity, or pharmacological properties. Ring expansion and contraction are powerful synthetic strategies for achieving this diversification. These reactions alter the size of the heterocyclic ring system, providing access to novel chemical space.

While specific examples of ring expansion or contraction applied directly to the this compound seven-membered ring are not prominent in the literature, the principles are well-established in heterocyclic chemistry. For instance, ring contraction has been demonstrated in pyrrolo[2,1-c] nih.govnih.govbenzothiazines, where a six-membered 1,4-thiazine ring contracts to a five-membered 1,3-benzothiazole ring under the action of nucleophiles. beilstein-journals.org Conversely, ring expansion reactions are used to synthesize medium-sized ring systems that are otherwise difficult to access. researchgate.net

Hypothetical applications to the 2,3-benzodiazepine core could include:

Ring Contraction: A reaction that might extrude a nitrogen or carbon atom from the diazepine (B8756704) ring could lead to six-membered heterocyclic systems, such as quinoxalines or phthalazines, potentially altering the compound's receptor-binding profile.

Ring Expansion: A reaction, perhaps involving the insertion of a carbon or nitrogen atom, could transform the seven-membered diazepine ring into an eight-membered ring system. This would significantly change the three-dimensional shape of the molecule, possibly leading to engagement with new biological targets.

These diversification strategies are key to moving beyond simple substituent modifications and exploring entirely new structural classes derived from the original 2,3-benzodiazepine template.

Multi-Target Directed Ligand Design Strategies Based on the 2,3-Benzodiazepine Core

Many complex diseases, particularly neurodegenerative disorders like Alzheimer's disease, are multifactorial, involving several distinct pathological pathways. nih.gov The traditional "one-target, one-molecule" approach may be insufficient for treating such diseases. Multi-target directed ligands (MTDLs) are single chemical entities designed to interact with multiple biological targets simultaneously, offering a potentially more effective therapeutic strategy. nih.gov

The 2,3-benzodiazepine core, with its established activity as an AMPA receptor antagonist, serves as an excellent starting point for designing MTDLs for neurological conditions. nih.gov For example, in Alzheimer's disease, targets of interest beyond AMPA receptors include acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidase B (MAO-B). nih.gov

An MTDL strategy based on the 2,3-benzodiazepine core could involve:

Pharmacophore Hybridization: Synthetically linking the 2,3-benzodiazepine scaffold to another pharmacophore known to inhibit a second target. For instance, incorporating a moiety known to inhibit AChE could create a dual-function molecule that modulates both glutamatergic transmission (via AMPA receptors) and cholinergic pathways.

Scaffold Decoration: Modifying the substituents on the 2,3-benzodiazepine ring to introduce interactions with a secondary target. Research has shown that even minor changes to the substituents on the benzodiazepine scaffold can significantly alter its biological activity profile.

One example of this broader strategy is seen in the development of benzothiazole derivatives as MTDLs for Alzheimer's, where a core scaffold was modified to interact with the histamine H3 receptor, cholinesterases, and MAO-B. nih.gov A similar approach could be applied to the 2,3-benzodiazepine core to develop novel therapeutics capable of addressing the complex pathology of neurodegenerative diseases.

Analytical and Spectroscopic Methodologies for 5h 2,3 Benzodiazepine Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms. The spectrum of a 5H-2,3-benzodiazepine derivative would typically show distinct signals for the aromatic protons on the fused benzene (B151609) ring and the protons on the diazepine (B8756704) ring. The chemical shifts (δ) of the aromatic protons are found in the downfield region, while the protons of the diazepine ring, particularly at the C4 and C5 positions, appear in the upfield region. For instance, in a substituted tetrahydro-2,3-benzodiazepine, methylene (B1212753) (CH2) and methine (CH) protons can be observed as multiplets in the 2.75–3.12 ppm range. nih.gov

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The spectrum will show distinct resonances for the sp²-hybridized carbons of the benzene ring and the C=N bonds, as well as the sp³-hybridized carbons of the diazepine ring. beilstein-journals.org Advanced techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH, CH₂, and CH₃ groups.

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for assembling the complete molecular structure. thieme-connect.de A COSY spectrum reveals proton-proton coupling networks, allowing for the mapping of adjacent protons. thieme-connect.de HSQC and HMBC spectra correlate protons with their directly attached carbons and with carbons that are two or three bonds away, respectively, providing definitive evidence for the connectivity of the entire molecule. ipb.pt

| Technique | Parameter | Typical Chemical Shift/Correlation | Information Yielded |

|---|---|---|---|

| ¹H NMR | Chemical Shift (δ) | ~6.5-8.0 ppm (Aromatic H) ~2.5-5.0 ppm (Diazepine Ring H) | Electronic environment of protons. |

| ¹³C NMR | Chemical Shift (δ) | ~120-150 ppm (Aromatic C) ~160-170 ppm (Iminyl C) ~30-60 ppm (Aliphatic C) | Carbon skeleton framework. |

| COSY | Cross-peaks | Correlations between J-coupled protons (e.g., H4-H5). | ¹H-¹H connectivity. |

| HSQC/HMQC | Cross-peaks | Correlations between protons and their directly bonded carbons. | ¹H-¹³C one-bond connectivity. |

| HMBC | Cross-peaks | Correlations between protons and carbons over 2-3 bonds. | Long-range ¹H-¹³C connectivity, linking molecular fragments. |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight of this compound and to gain structural insights through the analysis of its fragmentation patterns. nih.gov High-resolution mass spectrometry (HRMS) can provide the elemental composition of the molecule with high accuracy. tandfonline.com

In typical ESI-MS (Electrospray Ionization Mass Spectrometry) analysis, the compound is ionized, commonly forming a protonated molecule [M+H]⁺. imist.ma The mass-to-charge ratio (m/z) of this ion allows for the precise determination of the molecular weight. For the parent this compound (C₉H₈N₂), the expected monoisotopic mass is 144.0688 g/mol . nih.gov

Tandem mass spectrometry (MS/MS) is employed to study the fragmentation of the molecule. imist.ma In this technique, the protonated molecular ion is isolated and subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. researchgate.net The resulting fragmentation pattern is characteristic of the molecule's structure and provides a veritable "fingerprint" for identification. researchgate.net The fragmentation of benzodiazepines typically involves cleavages within the seven-membered diazepine ring. researchgate.netacs.org Common fragmentation pathways for related benzodiazepine structures include the loss of small molecules or radicals, leading to the formation of stable quinazoline, indolone, or indazole-like structures. acs.org The specific fragments observed can help to confirm the core structure and the position of any substituents.

| Ion | Formula | Predicted m/z (Monoisotopic) | Description |

|---|---|---|---|

| [M]⁺˙ | C₉H₈N₂ | 144.07 | Molecular Ion (in EI-MS) |

| [M+H]⁺ | C₉H₉N₂ | 145.08 | Protonated Molecule (in ESI-MS) |

| Fragment 1 | - | - | Resulting from diazepine ring cleavage. |

| Fragment 2 | - | - | Further fragmentation products. |

X-ray Crystallography for Absolute Stereochemistry and Conformation Determination

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a molecule in the solid state. tandfonline.com This technique provides precise information on bond lengths, bond angles, and the absolute stereochemistry of chiral centers. For this compound derivatives, it is particularly valuable for establishing the conformation of the flexible seven-membered diazepine ring.

The process involves growing a single, high-quality crystal of the compound, which is then irradiated with X-rays. The diffraction pattern produced is used to calculate the electron density map of the molecule, from which the positions of the atoms can be determined. Studies on various benzodiazepine derivatives have shown that the seven-membered ring can adopt several conformations, most commonly a boat-like or chair-like shape. researchgate.netnih.govnih.gov For example, the crystal structure of 1,5-diethyl-1H-1,5-benzodiazepine-2,4(3H,5H)-dithione revealed that the diazepine ring system adopts a boat conformation. nih.gov The analysis also reveals intermolecular interactions, such as hydrogen bonding, which dictate the packing of molecules in the crystal lattice. nih.gov

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 19.8896 |

| b (Å) | 8.8743 |

| c (Å) | 15.5361 |

| β (°) | 104.087 |

| Volume (ų) | 2659.75 |

| Diazepine Ring Conformation | Boat |

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic techniques are essential for the separation, isolation, and purity assessment of this compound. medcraveonline.com High-Performance Liquid Chromatography (HPLC) is the most widely used method for the analysis of benzodiazepines due to its high resolution and sensitivity. nih.govresearchgate.net

In a typical HPLC setup for benzodiazepine analysis, a reversed-phase (RP) column, such as a C18 column, is used. nih.govmdpi.com The separation is based on the differential partitioning of the analyte between the nonpolar stationary phase (C18) and a polar mobile phase. The mobile phase often consists of a mixture of an organic solvent, like methanol (B129727) or acetonitrile, and an aqueous buffer. medcraveonline.commdpi.com Detection is commonly achieved using an ultraviolet (UV) detector, as the aromatic ring of the benzodiazepine structure absorbs UV light at specific wavelengths, typically around 214-254 nm. nih.govmdpi.com By comparing the retention time of the analyte to that of a known standard, the compound can be identified. The area of the chromatographic peak is proportional to the concentration of the compound, allowing for quantitative analysis and the determination of sample purity.

Other chromatographic methods such as Gas Chromatography (GC), often coupled with mass spectrometry (GC-MS), and Thin-Layer Chromatography (TLC) are also used, particularly for screening purposes and for analyzing volatile derivatives. nih.govannexpublishers.com

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Methanol/Water (e.g., 65:35, v/v) or Methanol/Phosphate (B84403) Buffer (e.g., 50:50, v/v) |

| Flow Rate | 1.0 - 1.5 mL/min |

| Detection | UV at 214 nm or 254 nm |

| Column Temperature | 40 °C |

Future Directions and Unexplored Avenues in 5h 2,3 Benzodiazepine Research

Novel Synthetic Methodologies for Complex Analogues

The development of sophisticated and efficient synthetic strategies is paramount to unlocking the full therapeutic potential of the 5H-2,3-benzodiazepine scaffold. Future research will increasingly focus on methodologies that allow for the creation of structurally diverse and complex analogues with enhanced potency, selectivity, and pharmacokinetic profiles.

One promising avenue is the expanded use of multicomponent reactions (MCRs) . MCRs offer a powerful tool for the rapid and efficient construction of complex molecular architectures from simple starting materials in a single step, thereby accelerating the discovery of novel this compound derivatives. nih.gov These reactions are not only atom-economical but also allow for the introduction of multiple points of diversity, which is crucial for building extensive compound libraries for high-throughput screening.

Palladium-catalyzed cross-coupling reactions have also emerged as a versatile tool for the synthesis of functionalized benzodiazepines. mdpi.combiomedrb.com Techniques such as the Buchwald-Hartwig amination and C-H arylation enable the introduction of a wide range of substituents onto the benzodiazepine (B76468) core, facilitating the exploration of structure-activity relationships (SAR). nih.gov Future efforts will likely focus on developing more sustainable and efficient palladium-catalyzed methods, including the use of novel ligands and catalyst systems that can operate under milder conditions. nih.gov

Furthermore, the development of stereoselective synthetic methods is critical for producing enantiomerically pure this compound analogues. researchgate.net Since the biological activity of chiral molecules often resides in a single enantiomer, the ability to control the three-dimensional arrangement of atoms is essential for designing drugs with improved efficacy and reduced side effects.

Recent advancements in one-pot, two-step synthesis have also shown promise for the facile construction of 2,3-benzodiazepines. For instance, a phosphate-assisted acylation of 1-arylpropan-2-ones followed by hydrazine (B178648) cyclization provides an efficient route to this scaffold. nih.gov Additionally, cascade reactions, such as an imine formation followed by cyclization, have been successfully employed. mdpi.com A notable development is the Pd-catalyzed hydrogenation of a nitro group in a precursor molecule to afford the final 2,3-benzodiazepine derivative in high yield and purity. mdpi.com

Table 1: Emerging Synthetic Methodologies for this compound Analogues

| Methodology | Description | Potential Advantages |

| Multicomponent Reactions (MCRs) | Combining three or more reactants in a single synthetic operation to form a complex product. | High efficiency, atom economy, and rapid generation of molecular diversity. nih.gov |

| Palladium-Catalyzed Cross-Coupling | Formation of carbon-carbon and carbon-heteroatom bonds using a palladium catalyst. | Versatility in introducing a wide range of functional groups. mdpi.combiomedrb.com |

| Stereoselective Synthesis | Methods that favor the formation of a specific stereoisomer. | Production of enantiomerically pure compounds with potentially improved therapeutic profiles. researchgate.net |

| One-Pot, Multi-Step Reactions | Performing multiple reaction steps in a single reaction vessel without isolating intermediates. | Increased efficiency, reduced waste, and simplified procedures. nih.gov |

| Cascade Reactions | A series of intramolecular reactions that occur sequentially to form a complex product. | High bond-forming efficiency and stereochemical control. mdpi.com |

| Pd-Catalyzed Hydrogenation | Reduction of a functional group using hydrogen gas and a palladium catalyst. | A clean and efficient method for the final step in a synthetic sequence. mdpi.com |

Deeper Mechanistic Elucidation at Subunit and Residue Levels

A more profound understanding of how 5H-2,3-benzodiazepines interact with their molecular targets at the atomic level is crucial for the rational design of next-generation therapeutics. While it is known that many 2,3-benzodiazepines act as non-competitive antagonists of AMPA receptors, the specific interactions with different receptor subunits and the key amino acid residues involved are still being actively investigated. nih.govresearchgate.netresearchgate.net

Future research will employ a combination of site-directed mutagenesis , cryo-electron microscopy (cryo-EM) , and computational modeling to map the binding pockets of 5H-2,3-benzodiazepines on AMPA and GABA-A receptors with greater precision. mdpi.comnih.gov Identifying the specific amino acid residues that form the binding site will provide a detailed blueprint for designing analogues with enhanced affinity and selectivity for particular receptor subtypes. nih.gov For example, studies on GABA-A receptors have identified key residues in the γ2 subunit, such as Phe77 and Met130, that are critical for the binding of certain benzodiazepines. nih.gov Similar detailed investigations are needed for the interaction of 5H-2,3-benzodiazepines with AMPA receptor subunits.

Understanding the subunit selectivity of different this compound analogues is another critical area of future research. nih.gov AMPA receptors are heterotetramers composed of different combinations of GluA1-4 subunits, and the subunit composition can influence the receptor's physiological and pharmacological properties. nih.gov Developing 5H-2,3-benzodiazepines that can selectively target specific AMPA receptor subtypes could lead to therapies with improved efficacy and fewer off-target effects. nih.gov Recent studies have shown that different 2,3-BDZ compounds exhibit varying levels of inhibitory activity against different homomeric and heteromeric AMPA receptor subunits, with some showing a slightly greater impact on the GluA2 subunit. nih.gov

Molecular docking studies have provided insights into the binding modes of 2,3-benzodiazepines at the AMPA receptor. researchgate.net These computational approaches, combined with experimental data, can help to elucidate the precise orientation of the ligands within the binding pocket and identify key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. researchgate.net

Table 2: Key Areas for Deeper Mechanistic Elucidation

| Research Area | Techniques | Goals |

| Binding Site Mapping | Site-directed mutagenesis, Cryo-EM, Computational Docking | To identify the specific amino acid residues that form the binding pocket for 5H-2,3-benzodiazepines on their target receptors. researchgate.netnih.govnih.gov |

| Subunit Selectivity | Electrophysiological recordings from recombinant receptors | To determine the preference of different this compound analogues for specific AMPA and GABA-A receptor subunit combinations. nih.govnih.gov |

| Allosteric Modulation | Functional assays (e.g., patch-clamp electrophysiology) | To understand how the binding of 5H-2,3-benzodiazepines at a non-competitive site alters the receptor's response to its endogenous ligand. researchgate.net |

| Structure-Activity Relationship (SAR) Studies | Synthesis and biological evaluation of a series of analogues | To correlate specific structural features of 5H-2,3-benzodiazepines with their binding affinity, selectivity, and functional activity. nih.gov |

Application of Artificial Intelligence and Machine Learning in Design

The integration of artificial intelligence (AI) and machine learning (ML) into the drug discovery pipeline is poised to revolutionize the design of novel this compound analogues. frontiersin.orgnih.gov These computational tools can analyze vast datasets of chemical structures and biological activities to identify promising new drug candidates with greater speed and efficiency than traditional methods. nih.gov

Generative AI models , such as generative adversarial networks (GANs) and variational autoencoders (VAEs), can be employed for the de novo design of novel this compound scaffolds. nih.govarxiv.orgresearchgate.net By learning the underlying patterns in existing chemical space, these algorithms can generate new molecules with desired properties, such as high binding affinity for a specific receptor subtype and favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. frontiersin.org

Machine learning algorithms can be used to develop quantitative structure-activity relationship (QSAR) models that predict the biological activity of new this compound derivatives based on their chemical structure. nih.gov These models can be trained on existing experimental data to identify the key molecular descriptors that are most important for activity, thereby guiding the optimization of lead compounds.

Furthermore, AI and ML can be utilized for virtual screening of large chemical libraries to identify potential hits that bind to the target receptor. nih.gov By predicting the binding affinity of millions of compounds in silico, these methods can significantly reduce the number of compounds that need to be synthesized and tested experimentally, thereby saving time and resources.

Table 3: Applications of AI and Machine Learning in this compound Design

| Application | AI/ML Technique | Description |

| De Novo Design | Generative Adversarial Networks (GANs), Variational Autoencoders (VAEs) | Generation of novel this compound scaffolds with desired properties. nih.govarxiv.org |

| Lead Optimization | Quantitative Structure-Activity Relationship (QSAR) models | Predicting the biological activity of new analogues to guide their optimization. nih.gov |

| Virtual Screening | Machine learning-based scoring functions | Rapidly identifying potential hits from large compound libraries. nih.gov |

| ADMET Prediction | Predictive modeling | Forecasting the pharmacokinetic and toxicological properties of new drug candidates. frontiersin.org |

Discovery of Undiscovered Preclinical Biological Pathways

While the primary mechanism of action for many 5H-2,3-benzodiazepines is understood to be through the modulation of AMPA or GABA-A receptors, there is growing evidence to suggest that these compounds may interact with other biological pathways, opening up new therapeutic possibilities.

One intriguing area of exploration is the potential role of 2,3-benzodiazepines in opioid signal transduction . nih.gov Some studies have indicated that certain 2,3-benzodiazepines can augment the effects of opioids, suggesting a possible interaction with the endogenous opioid system. nih.gov Further research is needed to elucidate the molecular mechanisms underlying this interaction and to explore the potential for developing novel analgesics or treatments for addiction.

The link between neuroinflammation and the effects of benzodiazepines is another emerging area of interest. news-medical.net Chronic neuroinflammation is a hallmark of many neurodegenerative diseases, and some research suggests that benzodiazepines may have immunomodulatory effects. nih.govbiomedrb.com Investigating the impact of 5H-2,3-benzodiazepines on neuroinflammatory pathways could reveal novel therapeutic targets for conditions such as Alzheimer's disease and Parkinson's disease. biomedrb.com It has been observed that inflammation in the brain can increase its sensitivity to benzodiazepines, highlighting the complex interplay between the immune system and the central nervous system. news-medical.net

Furthermore, the discovery that some benzodiazepines bind to the translocator protein (TSPO) , which is involved in neurosteroid synthesis and mitochondrial function, suggests another potential avenue for the therapeutic action of 5H-2,3-benzodiazepines. nih.gov Exploring the interaction of this specific benzodiazepine scaffold with TSPO and other novel targets could lead to the development of drugs with unique mechanisms of action for a range of neurological and psychiatric disorders.

The atypical neuroleptic profile of some this compound derivatives, such as GYKI 52322, which shows affinity for 5-HT1 receptors and inhibits cAMP-phosphodiesterase, further supports the idea that this chemical class may have a broader pharmacological profile than initially thought. nih.gov

Table 4: Potential Undiscovered Preclinical Biological Pathways for 5H-2,3-Benzodiazepines

| Biological Pathway | Potential Therapeutic Implications |

| Opioid Signal Transduction | Development of novel analgesics and addiction therapies. nih.gov |

| Neuroinflammation | Treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. biomedrb.comnews-medical.net |

| Translocator Protein (TSPO) Binding | Modulation of neurosteroid synthesis and mitochondrial function for neurological and psychiatric disorders. nih.gov |

| Serotonergic System (5-HT1 Receptors) | Atypical antipsychotic and anxiolytic effects. nih.gov |

| cAMP-Phosphodiesterase Inhibition | Novel mechanisms for neuromodulation. nih.gov |

Q & A

Q. How can researchers systematically identify existing literature on this compound’s structural analogs?

- Methodology : Leverage databases like PubMed and Google Scholar with Boolean terms (e.g., "this compound AND derivative") and apply filters for publication year, citation count, and open-access status. Specialized academic search tools can automate synthesis of research trends .

化知为学24年第二次有机seminar——文献检索与常见术语31:37专为研究生打造的搜索引擎 1秒钟帮你的研究论文 找到支撑性论据 以后再也不用大海捞针的查找文献了01:30

Advanced Research Questions

Q. What strategies resolve contradictions in reported neurochemical mechanisms of this compound across studies?

- Methodology : Conduct meta-analyses to harmonize variables such as dosage ranges, model systems (e.g., in vitro vs. in vivo), and receptor-binding assays. Address heterogeneity via subgroup analyses, as recommended for clinical benzodiazepine reviews .

Q. How can structural modifications of this compound improve target selectivity while minimizing off-target effects?

- Methodology : Utilize X-ray crystallography to map molecular interactions at binding sites, as demonstrated in analogs like 5-[(4-Benzyl-1H-1,2,3-triazol-1-yl)methyl]-5H-dibenzo[b,f]azepine. Optimize substituent placement using computational docking and validate via in vitro selectivity assays .

Q. What pharmacokinetic parameters must be prioritized to mitigate metabolite interference in this compound studies?

- Methodology : Implement tandem mass spectrometry (LC-MS/MS) with collision-induced dissociation to distinguish parent compounds from metabolites. Adjust chromatographic conditions (e.g., gradient elution) to resolve peaks, as applied in hydroxybenzoic acid analyses .

Q. How should long-term studies control for confounding variables in this compound’s neuroadaptive effects?

- Methodology : Stratify cohorts by baseline characteristics (e.g., age, comorbidities) and employ mixed-effects models to account for repeated measures. Follow systematic data extraction protocols to standardize demographic and outcome variables, as seen in opioid-benzodiazepine interaction studies .

Methodological Guidance for Data Interpretation

- Handling impurities : Adhere to pharmacopeial thresholds (≤2.0% total impurities) and validate purity via orthogonal methods (e.g., NMR alongside HPLC) .

- Meta-synthesis : For qualitative data, apply thematic synthesis to clinician surveys, coding themes like prescribing practices and safety perceptions, as in primary care benzodiazepine research .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.